3-Methyl-4-(6-nitro-3-pyridinyl)morpholine, with the IUPAC name (3S)-3-methyl-4-(6-nitropyridin-3-yl)morpholine, is a chemical compound characterized by the molecular formula and a molecular weight of approximately 223.23 g/mol. It is classified as a morpholine derivative, which indicates that it contains a morpholine ring—a six-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural features that may interact with biological targets.
The synthesis of 3-Methyl-4-(6-nitro-3-pyridinyl)morpholine typically involves multi-step processes. One common method includes:
These methods ensure high purity and yield of the compound, typically around 97% purity as noted in various sources .
The molecular structure of 3-Methyl-4-(6-nitro-3-pyridinyl)morpholine features a morpholine ring substituted with a methyl group and a nitro-substituted pyridine moiety. The specific stereochemistry is indicated by the (3S) designation, reflecting the configuration at the chiral center.
C[C@H]1COCCN1C1=CC=C([N+](=O)[O-])N=C1
This structure allows for potential interactions with various biological targets due to its unique functional groups .
The compound can participate in several chemical reactions typical for morpholines and nitropyridines:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties .
Relevant data on these properties are crucial for handling and application in laboratory settings .
3-Methyl-4-(6-nitro-3-pyridinyl)morpholine has several scientific applications:
Research continues to explore its full range of applications, particularly in therapeutic contexts where its unique structural features may confer specific advantages .
Regioselective modification of the pyridine nucleus is critical for constructing the 3-methyl-4-(6-nitro-3-pyridinyl)morpholine framework. The electron-deficient nature of nitropyridines enables precise C-H functionalization at the C4 position adjacent to the nitro group. Key methodologies include:
Table 1: Regioselective Functionalization Approaches
Method | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Directed ortho-metalation | LDA, THF, –78°C; Cl-Morpholine | C4 > C2 (20:1) | 85 |
Nucleophilic Aromatic Substitution | Morpholine, DMF, 60°C | Exclusive C4 | 78 |
Reductive Amination | NaBH3CN, MeOH, rt | N/A | 62 |
Palladium-catalyzed cross-coupling enables late-stage conjugation of pre-functionalized morpholine and nitropyridine units:
Notably, phosphine ligands with steric bulk (SPhos, XPhos) prevent catalyst deactivation by the nitro group, while BrettPhos-type precatalysts facilitate reactions at 0.5 mol% loading [8].
Chiral 3-methylmorpholine precursors are synthesized via asymmetric organocatalysis:
Table 2: Asymmetric Morpholine Synthesis Methods
Catalyst System | Substrate | Product | ee (%) |
---|---|---|---|
Bifunctional Thiourea | meso-Styrene oxide | (R)-3-Phenylmorpholine | 94 |
L-Proline/TEMPO | Aldehyde/amino alcohol | (S)-3-Methylmorpholin-2-one | >99 |
Lipase CAL-B | Divinyl ester | (S)-3-Methylmorpholine | 88 |
Energy-efficient ring formation techniques enhance morpholine cyclization:
These methods significantly reduce reaction times (from hours to minutes) and improve atom economy by avoiding stoichiometric oxidants.
Immobilized substrates enable rapid diversification of the morpholine-pyridine scaffold:
Automated systems achieve parallel synthesis of 300+ derivatives in 48h, facilitating SAR studies of 3-methyl-4-(6-nitro-3-pyridinyl)morpholine analogues.
Table 3: Solid-Phase Synthesis Parameters
Resin Type | Linker | Anchoring Group | Cleavage Conditions | Purity (%) |
---|---|---|---|---|
Rink Amide MBHA | Amide | Carboxylate | TFA/H2O (95:5) | 85-92 |
Wang Resin | Ester | Bromoacetamide | DBU/CH3CN (1:50) | 78-88 |
TentaGel S NH2 | Urea | Isocyanate | Pd(0)/dimedone | 90-95 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1